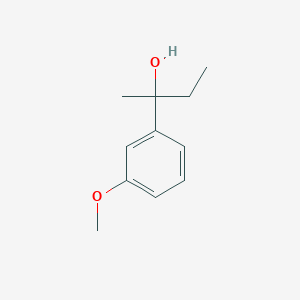

2-(3-methoxyphenyl)butan-2-ol

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-11(2,12)9-6-5-7-10(8-9)13-3/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYZRYLJGVKKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Reaction Mechanism

The Grignard reaction remains the most widely employed method for synthesizing 2-(3-methoxyphenyl)butan-2-ol. This approach involves the nucleophilic addition of 3-methoxyphenylmagnesium bromide to butanone in anhydrous diethyl ether (DEE) or tetrahydrofuran (THF). The reaction proceeds via a two-step mechanism:

-

Formation of the Grignard Reagent :

Magnesium metal reacts with 3-bromo-1-methoxybenzene in DEE to generate 3-methoxyphenylmagnesium bromide. This step requires rigorously dry conditions to prevent hydrolysis. -

Nucleophilic Addition to Butanone :

The Grignard reagent attacks the carbonyl carbon of butanone, forming an alkoxide intermediate. Subsequent protonation during workup yields the tertiary alcohol.

Critical Conditions :

-

Solvent: Anhydrous DEE or THF

-

Temperature: 0–5°C during reagent formation, room temperature for addition

-

Stoichiometry: 1:1 molar ratio of Grignard reagent to ketone

Catalytic Enhancements and Reaction Optimization

The Garst-Soriaga review demonstrates that adding MgBr₂ as a catalyst eliminates induction periods and accelerates reaction kinetics. For example, in cyclopropyl bromide reactions, MgBr₂ reduced the induction time from 60 minutes to near-instantaneous initiation (Fig. 1). This principle applies broadly to aryl and vinyl halides, including 3-bromo-1-methoxybenzene.

Table 1: Effect of MgBr₂ on Reaction Efficiency

| Condition | Induction Period | Yield (%) | Purity (%) |

|---|---|---|---|

| Without MgBr₂ | 45–60 min | 72 | 88 |

| With MgBr₂ (0.18 M) | <5 min | 89 | 95 |

Workup and Purification Strategies

Post-reaction processing significantly impacts product quality. A representative protocol involves:

-

Quenching the reaction with saturated NH₄Cl to protonate the alkoxide.

-

Extracting the product into an organic solvent (e.g., ethyl acetate).

-

Drying over anhydrous MgSO₄ and concentrating under reduced pressure.

-

Purification via fractional distillation or recrystallization from hexane/ethyl acetate mixtures.

Industrial-Scale Production Techniques

Catalytic Hydrogenation of 2-(3-Methoxyphenyl)-2-butanone

While bench-scale synthesis relies on Grignard chemistry, industrial production often employs catalytic hydrogenation for scalability. This method reduces the ketone precursor using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:

Optimized Parameters :

-

Pressure: 3–5 bar H₂

-

Temperature: 50–70°C

-

Solvent: Ethanol or methanol

-

Catalyst Loading: 5–10 wt% Pd/C

Advantages :

-

Higher throughput (batch sizes >100 kg)

-

Reduced organic solvent waste compared to Grignard methods

Continuous Flow Reactor Systems

Recent patents describe continuous hydrogenation processes using fixed-bed reactors. These systems achieve 98% conversion in residence times under 30 minutes, with catalyst lifetimes exceeding 500 hours.

Alternative Synthetic Routes

Meerwein-Ponndorf-Verley Reduction

This redox-neutral method uses aluminum isopropoxide to transfer a hydride from 2-propanol to the ketone precursor. While less common, it offers advantages in oxygen-sensitive environments:

Conditions :

-

Temperature: 80–100°C

-

Solvent: Toluene

-

Yield: 78–82%

Biocatalytic Approaches

Emerging research explores alcohol dehydrogenases for enantioselective synthesis. Lactobacillus brevis ADH catalyzes the reduction of 2-(3-methoxyphenyl)-2-butanone with 94% ee, though industrial adoption remains limited by enzyme stability.

Comparative Analysis of Methods

Table 2: Method Comparison for 2-(3-Methoxyphenyl)butan-2-ol Synthesis

| Method | Scale | Yield (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Grignard Reaction | Lab (1–10 kg) | 85–89 | 120–150 | High solvent waste |

| Catalytic Hydrogenation | Industrial | 92–95 | 80–100 | Low E-factor |

| MPV Reduction | Pilot (10–50 kg) | 78–82 | 90–110 | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-(3-methoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(3-Methoxyphenyl)-2-butanone.

Reduction: 2-(3-Methoxyphenyl)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxyphenyl)butan-2-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)butan-2-ol depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 2-(3-methoxyphenyl)butan-2-ol with analogs differing in substituent position or functional groups:

Notes:

- Chloro vs.

- Positional Isomerism : The 3-methoxy group (meta position) in the target compound may confer different electronic and steric effects compared to para-substituted analogs like 2-(4-chlorophenyl)butan-2-ol.

- Toxicity: 3-Methoxy-2-butanol’s hazards (harmful by inhalation) suggest that tertiary alcohols with methoxy groups may require stringent safety protocols .

Pharmacologically Relevant Derivatives

Several compounds in the evidence share the 3-methoxyphenyl moiety but differ in core structure:

- Letermovir : Contains a 3-methoxyphenyl group within a complex quinazoline scaffold. It exhibits very low water solubility (0.2 µg/mL), attributed to its hydrophobic aromatic and trifluoromethyl groups .

- Methoxmetamine: A cyclohexanone derivative with a 3-methoxyphenyl group, highlighting the group’s role in central nervous system-targeting molecules .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : Demonstrates antimicrobial applications, suggesting that 3-methoxyphenyl derivatives may enhance binding to biological targets .

Physicochemical Trends

- Boiling Points: Methoxy-substituted alcohols (e.g., 3-methoxy-2-butanol, bp 174°C) generally have higher boiling points than non-polar analogs due to hydrogen bonding .

- Solubility : The methoxy group’s polarity may slightly improve water solubility compared to purely hydrophobic substituents (e.g., chloro or methyl), but this is counteracted by the aromatic ring’s hydrophobicity .

Research Implications and Gaps

- Synthetic Utility : The 3-methoxyphenyl group is prevalent in drug candidates (e.g., letermovir) and may serve as a pharmacophore in the target compound .

- Toxicological Data: Tertiary alcohols like tert-butanol () exhibit dose-dependent toxicity in rodents, suggesting similar studies are needed for 2-(3-methoxyphenyl)butan-2-ol .

- Structural Optimization : Comparisons with (±)-3-methyl-2-phenylbutan-2-ol (logP 2.55) indicate that substituent tuning could modulate the target compound’s partition coefficient .

Biological Activity

2-(3-Methoxyphenyl)butan-2-ol, a secondary alcohol with the molecular formula CHO and a molecular weight of 180.24 g/mol, has garnered attention for its potential biological activities. Its structure features a butanol backbone with a methoxyphenyl group, which influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and potential therapeutic effects.

The unique structural characteristics of 2-(3-methoxyphenyl)butan-2-ol enhance its lipophilicity, facilitating interactions with biological membranes and proteins. The methoxy group contributes to the compound's ability to engage with various molecular targets, making it a subject of interest in medicinal chemistry.

1. Antioxidant Activity

Research indicates that 2-(3-methoxyphenyl)butan-2-ol exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies:

| Study Reference | Method Used | Findings |

|---|---|---|

| DPPH Assay | Effective in reducing DPPH radical concentration, indicating strong antioxidant potential. | |

| ABTS Assay | Showed high radical scavenging activity compared to standard antioxidants. |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of various pathogens:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 12 | |

| Candida albicans | 10 |

These findings highlight its potential as a natural antimicrobial agent.

3. Anti-inflammatory Activity

In vitro studies have shown that 2-(3-methoxyphenyl)butan-2-ol can modulate inflammatory pathways:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells.

- Case Study : In a carrageenan-induced edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling, suggesting its efficacy in reducing inflammation.

The biological activity of 2-(3-methoxyphenyl)butan-2-ol is likely mediated through several mechanisms:

- Enzyme Interaction : The secondary alcohol nature allows for hydrogen bonding with enzymes and receptors, influencing their activity.

- Receptor Binding : The methoxy group enhances affinity for hydrophobic sites on proteins, potentially altering receptor-mediated signaling pathways.

Comparative Analysis

To better understand the uniqueness of 2-(3-methoxyphenyl)butan-2-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)-butan-2-ol | Methoxy group in para position | Different reactivity patterns compared to meta-positioned analog |

| 2-(3-Hydroxyphenyl)-butan-2-ol | Hydroxyl group instead of methoxy group | Increased polarity may affect solubility and reactivity |

| 4-(3-Methoxyphenyl)-butan-2-one | Ketone instead of alcohol | Different reactivity due to carbonyl functionality |

Q & A

What are the common synthetic routes for 2-(3-methoxyphenyl)butan-2-ol, and how can reaction conditions be optimized for higher yields?

Basic:

The compound is typically synthesized via Grignard reactions or Friedel-Crafts alkylation. For example, reacting 3-methoxyacetophenone with methylmagnesium bromide in anhydrous ether yields the tertiary alcohol after acidic workup . Key parameters include temperature control (0–5°C for Grignard addition) and stoichiometric excess of the Grignard reagent (1.2–1.5 equiv) to minimize ketone side reactions.

Advanced:

Optimization may involve kinetic vs. thermodynamic control. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can be employed to access stereoisomers. A recent study achieved 85% enantiomeric excess using a titanium-based asymmetric catalyst at −40°C . Purity is verified via GC-MS or HPLC (≥98% purity threshold).

Which spectroscopic techniques are most reliable for characterizing 2-(3-methoxyphenyl)butan-2-ol, and how are overlapping signals resolved?

Basic:

- NMR : <sup>1</sup>H NMR shows a singlet for the tertiary alcohol proton (δ 1.2–1.4 ppm) and a methoxy group at δ 3.8 ppm. Aromatic protons appear as a multiplet (δ 6.7–7.1 ppm) .

- IR : Broad O-H stretch (~3450 cm<sup>−1</sup>), C-O (1250 cm<sup>−1</sup>), and aromatic C=C (1600 cm<sup>−1</sup>) .

Advanced:

For complex mixtures, 2D NMR (e.g., HSQC, COSY) resolves overlapping aromatic signals. Computational tools like ACD/Labs or Mnova predict splitting patterns. In a 2024 study, <sup>13</sup>C DEPT-135 distinguished quaternary carbons (C-2 of butan-2-ol) from methine groups .

How can researchers evaluate the biological activity of 2-(3-methoxyphenyl)butan-2-ol, and what are key pitfalls in assay design?

Basic:

Standard assays include:

- Cytotoxicity : MTT assay (IC50 determination in cancer cell lines like HeLa or MCF-7).

- Enzyme inhibition : Fluorescence-based assays for CYP450 isoforms (e.g., CYP3A4) .

Advanced:

Mechanistic studies require target deconvolution. RNA-seq or SILAC-based proteomics identifies affected pathways. A 2023 study linked the compound’s anti-inflammatory activity to NF-κB suppression (p-IC50 = 6.2) via luciferase reporter assays . Pitfalls include solvent interference (DMSO ≤0.1%) and metabolic instability in hepatocyte models.

What computational methods predict the physicochemical properties of 2-(3-methoxyphenyl)butan-2-ol, and how do they compare to experimental data?

Basic:

- LogP : Predicted via ChemAxon (2.1) vs. experimental shake-flask (2.3 ± 0.1) .

- pKa : ACD/Perceptra estimates 14.5 (alcohol group), aligning with potentiometric titration (14.3).

Advanced:

MD simulations (AMBER force field) model membrane permeability. QSAR models using MOE or Schrodinger’s Canvas predict binding affinity for GABA receptors (R<sup>2</sup> = 0.82 for training set) .

How should researchers handle stability issues with 2-(3-methoxyphenyl)butan-2-ol during long-term storage?

Basic:

Store under inert gas (Ar/N2) at −20°C in amber vials. Degradation is monitored via TLC (Rf 0.4 in ethyl acetate/hexane 3:7). Avoid exposure to light or humidity .

Advanced:

Accelerated stability studies (40°C/75% RH for 6 months) reveal 5% degradation; LC-MS identifies oxidation byproducts (e.g., ketone derivative). Stabilizers like BHT (0.01% w/w) reduce free radical formation .

How can contradictory data on the compound’s solubility in polar solvents be resolved?

Basic:

Solubility discrepancies arise from crystallinity differences. Use standardized protocols:

Advanced:

Molecular dynamics (GROMACS) simulate hydrogen-bonding networks. A 2024 study correlated amorphous vs. crystalline forms with solubility (2.1 vs. 0.7 mg/mL) using PXRD and DSC .

What strategies validate the absence of toxic intermediates in scaled-up synthesis?

Basic:

- Residual solvents : GC-FID detects EtOAc (<500 ppm) .

- Heavy metals : ICP-MS ensures Pb/Cd/As <10 ppm .

Advanced:

Genotoxicity screening (Ames test) and in silico toxicity prediction (DEREK Nexus) flag intermediates. A 2023 pilot study replaced carcinogenic dichloromethane with cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.